USP System Suitability: Relative Retention Time and Critical Resolution Against Carteolol and Related Compound F
The USP Carteolol Hydrochloride monograph establishes that dehydrocarteolol (Impurity H free base) possesses a relative retention time (RRT) of approximately 0.83, positioned between Carteolol Related Compound F (RRT ~0.77) and the API carteolol (RRT 1.0) [1]. The system suitability requirement mandates a resolution of NLT 1.5 between Related Compound F and dehydrocarteolol, and NLT 2.0 between dehydrocarteolol and carteolol [1]. This demonstrates that Impurity H serves as a critical chromatographic marker whose distinct retention time and resolution thresholds are essential for method validation and cannot be fulfilled by any other impurity.
| Evidence Dimension | Relative retention time (RRT) and resolution (Rs) |
|---|---|
| Target Compound Data | Dehydrocarteolol (Impurity H): RRT 0.83 |
| Comparator Or Baseline | Carteolol Related Compound F: RRT 0.77; Carteolol: RRT 1.0 |
| Quantified Difference | Rs (Related Compound F – Dehydrocarteolol) ≥ 1.5; Rs (Dehydrocarteolol – Carteolol) ≥ 2.0 |
| Conditions | USP Carteolol Hydrochloride monograph; LC-UV 252 nm; C18 column; mobile phase acetonitrile/methanol/sodium 1-hexanesulfonate (20:1:79) |
Why This Matters
This distinct chromatographic fingerprint ensures that Impurity H is the only compound that can validate system suitability for the official USP method, making it irreplaceable for laboratories pursuing USP compliance.
- [1] United States Pharmacopeia (USP). Carteolol Hydrochloride Monograph. USP–NF 2025. Organic Impurities section: RRT for dehydrocarteolol 0.83; RRT for related compound F 0.77; RRT for carteolol 1.0; Resolution NLT 1.5 (F–H) and NLT 2.0 (H–carteolol). View Source
